threo-Guaiacylglycerol
Overview
Description
Synthesis Analysis
The synthesis of threo-Guaiacylglycerol involves multiple steps, starting from basic compounds like vanillin. A notable method includes a condensation reaction between specific esters and benzyl vanillin, using lithium diisopropyl amide as the base, yielding threo-Guaiacylglycerol in high yields. This method emphasizes the creation of erythro and threo isomers, showcasing the compound's versatility in synthesis (Nakatsubo, Sato, & Higuchi, 1975).
Molecular Structure Analysis
The molecular structure of threo-Guaiacylglycerol has been elucidated using various spectroscopic techniques, including UV, mass spectrometry, and NMR. These studies highlight the presence of distinct threo and erythro forms, with the structural determinations being made on the basis of spectral data, including two-dimensional shift correlation (Sakushima et al., 2003).
Chemical Reactions and Properties
threo-Guaiacylglycerol undergoes various chemical reactions, reflecting its role as an inter-unit of lignin. These reactions include cleavage and degradation pathways, which are vital for understanding lignin's biodegradation. The compound exhibits specific reactions under different conditions, such as in the presence of certain enzymes or catalysts, highlighting its reactive versatility (Umezawa & Higuchi, 1985).
Physical Properties Analysis
Studies have shown that threo-Guaiacylglycerol exhibits characteristic physical properties, particularly in its spectroscopic profiles. For example, its vibrational spectra have been characterized using terahertz time-domain spectroscopy, revealing distinct absorption peaks that are indicative of its structural composition (Su et al., 2015).
Chemical Properties Analysis
The chemical properties of threo-Guaiacylglycerol, such as its reactivity and interaction with other molecules, are central to its role in lignin chemistry. Its behavior in various chemical environments, such as in the presence of phenol or under acid catalysis, has been studied to understand the mechanisms of lignin liquefaction and degradation (Lin, Yao, & Shiraishi, 2001).
Scientific Research Applications
Structural Determination and Isolation : The threo and erythro forms of guaiacylglycerol derivatives, including threo-guaiacylglycerol, have been isolated from plants like Boreava orientalis. These compounds were structurally determined using UV, MS, 1H, and 13C-NMR spectral data (Sakushima et al., 2003), (Sakushima et al., 1997).
Biosynthesis and Stereochemistry : The stereochemistry and biosynthesis of guaiacylglycerol derivatives, including threo-guaiacylglycerol, in plants such as Eucommia ulmoides have been investigated. This research provides insights into the formation of these compounds through enzymatic processes (Lourith et al., 2005).
Vibrational Spectra Analysis : Studies have been conducted on the vibrational spectra of guaiacylglycerol derivatives, including threo-guaiacylglycerol, using techniques like terahertz time-domain spectroscopy. These analyses help in understanding the molecular structure and characteristics of these compounds (Su et al., 2015).
Enzymic Formation and Decomposition : The enzymic formation of arylglycerols, including threo-guaiacylglycerol, from p-hydroxycinnamyl alcohols has been studied. These findings contribute to our understanding of lignin decomposition and formation in nature (Higuchi et al., 1974).
Lignin Model Compound Study : Guaiacylglycerol derivatives, including threo-guaiacylglycerol, have been used as lignin model compounds in studies to understand the liquefaction mechanism of lignin. This research is significant for the development of bio-refinery technologies (Lin et al., 2001).
properties
IUPAC Name |
(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFUSLVUZISST-PSASIEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453870 | |
Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
threo-Guaiacylglycerol | |
CAS RN |
84799-27-9 | |
Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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